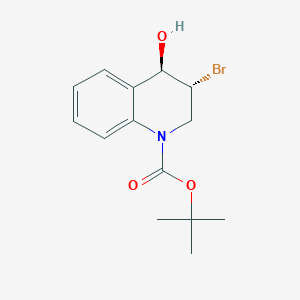

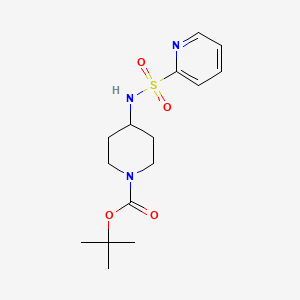

![molecular formula C4H9N5O B2872039 2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol CAS No. 147751-28-8](/img/structure/B2872039.png)

2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It is known that 1,2,4-triazoles have a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was realized using two complementary pathways . These methods used the same types of starting materials: succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the product is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone . Aqueous solutions are neutral .

Applications De Recherche Scientifique

Pharmaceuticals

1,2,4-Triazole derivatives are known for their broad spectrum of pharmacological activities . They have been utilized in the development of compounds with antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. Specifically, 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol could serve as a precursor or an active moiety in the synthesis of novel drugs targeting these areas.

Agrochemistry

In the agrochemical industry, triazole derivatives play a crucial role as precursors for the synthesis of pesticides and herbicides . The compound could be used to develop new formulations that enhance the efficacy and reduce the environmental impact of agricultural chemicals.

Material Sciences

The triazole ring is a component in materials science, particularly in the creation of high-density materials due to its nitrogen-rich structure . Its derivatives can contribute to the development of materials with improved thermal stability and insensitivity, which are valuable in various industrial applications.

Organic Catalysts

Triazole derivatives have been explored as catalysts in organic synthesis due to their ability to facilitate a variety of chemical reactions . The subject compound could be investigated for its potential as a bi- or mono-nucleophile in catalytic processes, possibly leading to more efficient synthesis methods.

Antibacterial Applications

The antibacterial properties of triazole derivatives make them candidates for the development of new antibiotics . Research into 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol could lead to the discovery of novel antibacterial agents, addressing the growing concern of antibiotic resistance.

Antifungal Applications

Triazole compounds are well-known for their antifungal activity, with several triazole-based drugs already on the market . Investigating the antifungal potential of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol could result in the development of new treatments for fungal infections, which are a significant concern in both agriculture and medicine.

Mécanisme D'action

Mode of Action

The mode of action of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is currently unknown due to the lack of specific studies on this compound. It is known that the compound has a high solubility in water , which may influence its interaction with its targets.

Biochemical Pathways

The compound is often used as a precursor in the synthesis of pesticides and glyphosate, a broad-spectrum herbicide . This suggests that it may interact with biochemical pathways related to these substances.

Pharmacokinetics

Its high solubility in water suggests that it may have good bioavailability

Result of Action

Given its use as a precursor in the synthesis of pesticides and glyphosate , it may have effects on cellular processes related to these substances.

Action Environment

The action of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol can be influenced by various environmental factors. For instance, its high solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances.

Propriétés

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O/c5-3-7-4(9-8-3)6-1-2-10/h10H,1-2H2,(H4,5,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDAHUISFBDIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=NNC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

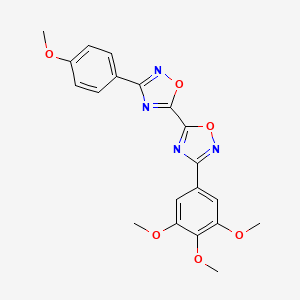

![6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2871957.png)

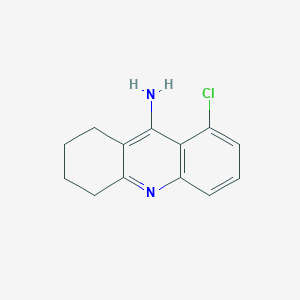

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)

![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)

![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)

![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)